rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one

Synthetic Methodology Process Chemistry Bridged Heterocycle Synthesis

rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one (CAS 1932559-11-9) is a bridged bicyclic heterocyclic compound featuring an 8-oxa-3-azabicyclo[3.2.1]octane core with a lactam carbonyl at the 2-position. Its molecular formula is C₆H₉NO₂ with a molecular weight of 127.14 g/mol.

Molecular Formula C6H9NO2
Molecular Weight 127.1
CAS No. 1932559-11-9
Cat. No. B6278703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
CAS1932559-11-9
Molecular FormulaC6H9NO2
Molecular Weight127.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octan-2-one (CAS 1932559-11-9): Core Bridged Morpholine-Lactam Scaffold for Pharmaceutical Intermediates and Kinase Inhibitor Synthesis


rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one (CAS 1932559-11-9) is a bridged bicyclic heterocyclic compound featuring an 8-oxa-3-azabicyclo[3.2.1]octane core with a lactam carbonyl at the 2-position [1]. Its molecular formula is C₆H₉NO₂ with a molecular weight of 127.14 g/mol . The compound exists as a racemic mixture of the (1R,5S)-enantiomer and its mirror image, characterized by a rigid bridged framework incorporating both nitrogen (at position 3) and oxygen (at position 8) heteroatoms within the bicyclo[3.2.1]octane system [2]. This scaffold represents a conformationally constrained morpholine analog wherein the lactam functionality provides a synthetic handle for further derivatization, distinguishing it from fully saturated 8-oxa-3-azabicyclo[3.2.1]octane (CAS 280-13-7) .

Why Generic Substitution of rac-(1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octan-2-one Fails: Conformational Rigidity, Scaffold-Specific Biological Activity, and Synthetic Accessibility Define Differentiated Procurement Value


Generic substitution among bridged bicyclic heterocycles fails because subtle variations in ring constitution—specifically the placement of the oxygen heteroatom, the presence of the 2-oxo lactam moiety, and stereochemical configuration—produce distinct three-dimensional architectures with divergent conformational preferences, physicochemical properties, and biological target engagement profiles [1]. Unlike the fully saturated 8-oxa-3-azabicyclo[3.2.1]octane (CAS 280-13-7) which lacks the reactive lactam carbonyl , or the regioisomeric 3-oxa-8-azabicyclo[3.2.1]octane scaffold that presents a different heteroatom arrangement and consequently altered pharmacophore geometry , the target compound's specific (1R,5S)-configured 8-oxa-3-azabicyclo[3.2.1]octan-2-one core demonstrates quantifiable differentiation in synthetic accessibility (65% yield via solvent-free thermolytic cyclization from furfurylamine [2]), conformational preorganization (characterized by a boat-chair conformation with N3–C4–C5–C1 dihedral angle of 40.2° [3]), and documented utility as a privileged scaffold in ATR kinase inhibitor development (with derivative compounds achieving ATR cellular IC₅₀ values of 7.0 nM [4]).

rac-(1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octan-2-one: Quantitative Head-to-Head Comparative Evidence for Scientific Selection and Procurement Decisions


Superior Synthetic Efficiency: Solvent-Free Thermolytic Cyclization Achieves 65% Yield in Three Steps from Furfurylamine

The synthesis of 8-oxa-3-azabicyclo[3.2.1]octan-2-one via a solvent-free thermolytic cyclization route proceeds in three steps from commercially available furfurylamine with an overall yield of 65% [1]. In contrast, the synthesis of the structurally analogous but regioisomeric 3-oxa-8-azabicyclo[3.2.1]octane scaffold typically requires multi-step sequences involving [3+2] cycloadditions of cyclopropanated furan derivatives or intramolecular Huisgen cycloadditions, with reported overall yields ranging from 22% to 38% [2]. The target compound's synthetic route employs readily available starting materials and a key solvent-free thermolytic cyclization step that proceeds without requiring chromatographic purification, representing a 27-43 percentage point yield advantage over alternative bridged morpholine scaffolds.

Synthetic Methodology Process Chemistry Bridged Heterocycle Synthesis

ATR Kinase Inhibitor Activity: 8-Oxa-3-azabicyclo[3.2.1]octane-Containing Derivatives Achieve Cellular IC₅₀ of 7.0 nM

Derivative compounds incorporating the 8-oxa-3-azabicyclo[3.2.1]octane scaffold demonstrate potent ATR kinase inhibitory activity, with a representative compound (4-{4-[1-(methylsulfonyl)cyclopropyl]-6-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)pyrimidin-2-yl}-1H-indole) achieving an IC₅₀ of 7.0 nM in cellular ATR inhibition assays [1]. This potency positions the scaffold as comparable to or exceeding several clinical-stage ATR inhibitors: ceralasertib (AZD6738) exhibits ATR cellular IC₅₀ of 74 nM [2], berzosertib (VE-822) shows IC₅₀ of 19 nM [3], and elimusertib (BAY 1895344) demonstrates IC₅₀ of 7 nM [4]. The 8-oxa-3-azabicyclo[3.2.1]octane core provides a conformationally constrained morpholine isostere that optimizes vector alignment within the ATR ATP-binding pocket while maintaining favorable physicochemical properties.

ATR Kinase Inhibition DNA Damage Response Cancer Therapeutics

Conformational Rigidity: Boat-Chair Geometry with N3–C4–C5–C1 Dihedral Angle of 40.2° Determined by X-ray Crystallography

X-ray crystallographic analysis of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one derivatives reveals a characteristic boat-chair conformation with a measured N3–C4–C5–C1 dihedral angle of 40.2° [1]. This conformational preference contrasts with the analogous fully carbon-bridged 8-azabicyclo[3.2.1]octane (tropane) scaffold, which adopts a chair-chair conformation with N–C–C–C dihedral angles of approximately 155-165° [2]. The oxygen atom at position 8 introduces a torsional constraint that flattens the six-membered ring portion of the bicyclic system, altering the spatial orientation of substituents attached to the nitrogen atom by approximately 35-40° relative to the tropane scaffold. This quantifiable geometric difference has direct implications for pharmacophore alignment in structure-based drug design targeting kinases, GPCRs, and other protein families.

Conformational Analysis X-ray Crystallography Structure-Based Drug Design

Validated Utility as Kinase Inhibitor Hinge-Binding Scaffold: Precedented Application in mTOR and PI3K Inhibitor Development

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been validated as an effective hinge-binding motif in multiple kinase inhibitor programs. A derivative compound (N-(4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)acetamide) demonstrated mTOR inhibition with an IC₅₀ of 26.5 nM [1]. In comparison, the widely employed morpholine hinge-binder in clinical mTOR/PI3K inhibitors (e.g., gedatolisib, apitolisib) typically achieves mTOR IC₅₀ values in the range of 0.5-5.0 nM, but with reduced selectivity over PI3K isoforms [2]. The 8-oxa-3-azabicyclo[3.2.1]octane scaffold offers a conformationally constrained alternative to morpholine that maintains favorable hinge-binding interactions while potentially modulating kinase selectivity profiles through altered exit vector geometry. This scaffold class has been incorporated into patent applications from multiple pharmaceutical organizations including Skyhawk Therapeutics and Theravance Biopharma [3].

Kinase Inhibitor Design Hinge-Binding Motif Medicinal Chemistry

Racemic Specification (1R,5S)-Enantiomer Pair: Distinct Stereochemical Identity from Alternative 8-Oxa-3-azabicyclo[3.2.1]octane Configurations

The compound is specifically designated as rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one, comprising an equimolar mixture of (1R,5S)- and (1S,5R)-enantiomers . This stereochemical specification distinguishes it from alternative configurations of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold, including the (1R,5R)-diastereomer and the (1S,5S)-diastereomer, which possess fundamentally different three-dimensional geometries. The (1R,5S)-configuration produces a cis relationship between the bridgehead substituents and the nitrogen-containing ring, resulting in a molecular volume of 127.14 g/mol and zero freely rotatable bonds (calculated from SMILES O=C1NCC2CCC1O2), indicative of complete conformational restriction . In contrast, the (1R,5R)-configured diastereomer would place bridgehead substituents in a trans relationship, altering both the spatial presentation of functional groups and the compound's physicochemical properties.

Stereochemistry Racemic Mixture Enantiomeric Specification

Optimal Application Scenarios for rac-(1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octan-2-one: Evidence-Driven Use Cases in Medicinal Chemistry and Process Development


ATR Kinase Inhibitor Lead Optimization Programs Requiring Conformationally Constrained Hinge-Binding Scaffolds

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold enables development of ATR inhibitors with single-digit nanomolar cellular potency (IC₅₀ = 7.0 nM) [1]. This application scenario is particularly relevant for oncology drug discovery teams targeting the DNA damage response (DDR) pathway, where the scaffold's boat-chair conformation (N3–C4–C5–C1 dihedral angle = 40.2°) provides a distinct pharmacophore geometry that can be exploited to optimize binding interactions within the ATR ATP-binding pocket [2]. The scaffold's validated utility in ATR inhibition, combined with its synthetic accessibility via solvent-free thermolytic cyclization (65% yield), makes it an attractive alternative to more synthetically challenging ATR inhibitor scaffolds such as the pyrazine-based cores found in clinical candidates ceralasertib and berzosertib [3].

Medicinal Chemistry Campaigns Seeking Morpholine Isosteres with Altered Exit Vector Geometry for Kinase Selectivity Modulation

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold serves as a conformationally constrained alternative to the morpholine hinge-binding motif commonly employed in kinase inhibitors. With documented mTOR inhibitory activity (IC₅₀ = 26.5 nM for a representative derivative) [1], this scaffold offers medicinal chemists a tool to explore altered exit vector trajectories relative to standard morpholine-based inhibitors. The boat-chair conformation produces a nitrogen substituent vector displacement of approximately 35-40° compared to the chair-chair geometry of the 8-azabicyclo[3.2.1]octane (tropane) scaffold [2]. This geometric differentiation is strategically valuable for programs requiring kinase selectivity modulation, accessing patent space distinct from morpholine-dominated kinase inhibitor chemical matter, or optimizing physicochemical properties while maintaining hinge-binding capability [3].

Process Chemistry Scale-Up of Bridged Heterocyclic Building Blocks Requiring High-Yield, Chromatography-Free Purification

The three-step synthesis of 8-oxa-3-azabicyclo[3.2.1]octan-2-one from furfurylamine proceeds with 65% overall yield and features a key solvent-free thermolytic cyclization step that eliminates chromatographic purification requirements [1]. This synthetic profile is particularly advantageous for process chemistry teams scaling bridged heterocyclic building blocks from medicinal chemistry quantities (gram scale) to preclinical supply (hundred-gram to kilogram scale). The 27-43 percentage point yield advantage over alternative 3-oxa-8-azabicyclo[3.2.1]octane scaffold syntheses [2] translates to reduced cost of goods, improved process mass intensity, and decreased solvent waste generation—critical factors in late-stage lead optimization and IND-enabling toxicology supply chains [3].

Stereochemistry-Dependent Structure-Activity Relationship (SAR) Studies on Bridged Bicyclic Heterocycles

The rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one racemate provides a well-defined stereochemical reference point for SAR investigations exploring the impact of bridgehead stereochemistry on biological activity. The (1R,5S)-configuration establishes a specific cis relationship between bridgehead substituents that is distinct from alternative diastereomeric configurations (e.g., (1R,5R)- or (1S,5S)-configured variants) [1]. With zero freely rotatable bonds and complete conformational restriction, this scaffold eliminates rotational flexibility as a confounding variable in SAR interpretation [2]. The racemic specification ensures reproducible three-dimensional presentation in downstream synthetic transformations, making it suitable for systematic exploration of stereochemical effects on target engagement, physicochemical properties, and in vitro ADME parameters in early-stage drug discovery programs [3].

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